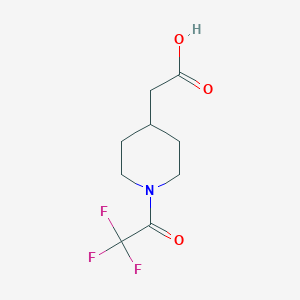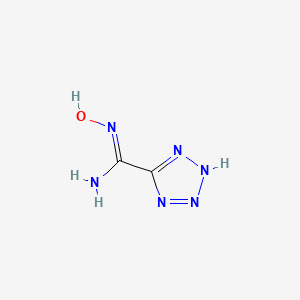
N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide is a nitrogen-rich heterocyclic compound It is known for its unique structure, which includes a tetrazole ring and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide typically involves the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts. The reaction proceeds through a cycloaddition mechanism, forming the tetrazole ring . Another method involves the use of amidoximation, diazotization, substitution, and electrophilic addition reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of microwave-assisted synthesis and environmentally benign catalysts like L-proline has been explored to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, and various oxidizing and reducing agents. Reaction conditions often involve mild temperatures and the use of solvents like DMF (dimethylformamide) or water .
Major Products
The major products formed from these reactions include substituted tetrazoles, amine derivatives, and oxides. These products have diverse applications in materials science and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide has several scientific research applications:
Wirkmechanismus
The mechanism by which N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide exerts its effects involves the interaction of its tetrazole ring with molecular targets. The compound can act as a ligand, forming complexes with metal ions and other molecules. These interactions can influence various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-hydroxy-1H-1,2,4-triazole-5-carboxamide
- 5-amino-1H-1,2,4-triazole-3-carbohydrazide
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
Uniqueness
N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide stands out due to its unique combination of a tetrazole ring and a carboximidamide group. This structure imparts distinct chemical properties, such as high nitrogen content and stability, making it suitable for applications in high-energy materials and medicinal chemistry .
Eigenschaften
Molekularformel |
C2H4N6O |
|---|---|
Molekulargewicht |
128.09 g/mol |
IUPAC-Name |
N'-hydroxy-2H-tetrazole-5-carboximidamide |
InChI |
InChI=1S/C2H4N6O/c3-1(6-9)2-4-7-8-5-2/h9H,(H2,3,6)(H,4,5,7,8) |
InChI-Schlüssel |
VDDNNUYYFBUHBF-UHFFFAOYSA-N |
Isomerische SMILES |
C1(=NNN=N1)/C(=N/O)/N |
Kanonische SMILES |
C1(=NNN=N1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B15306606.png)
![N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride](/img/structure/B15306610.png)

![Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride](/img/structure/B15306627.png)

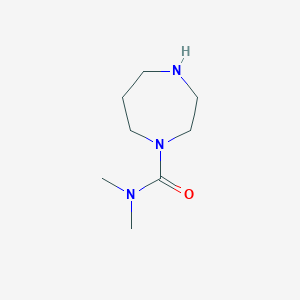

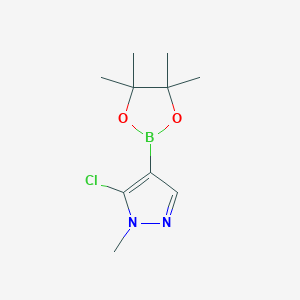

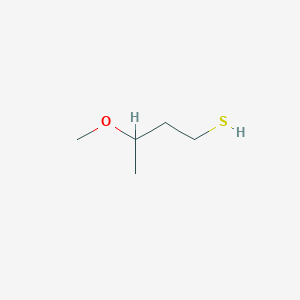

![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)

